

## Application Notes and Protocols for the Preparation of N-Formylindoline

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Compound of Interest		
Compound Name:	N-Formylindoline	
Cat. No.:	B030428	Get Quote

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### Introduction

**N-Formylindoline** is a valuable synthetic intermediate in medicinal chemistry and drug development. The introduction of a formyl group to the indoline nitrogen can serve multiple purposes, including acting as a protecting group, a precursor for N-methylation, or a key functional handle for further molecular elaboration. This document provides detailed experimental protocols for the synthesis of **N-Formylindoline**, focusing on two robust and widely applicable methods: direct formylation with formic acid and formylation using in situ generated acetic formic anhydride.

## **Method 1: Direct N-Formylation with Formic Acid**

This method is a straightforward and green approach for the N-formylation of secondary amines like indoline. The reaction can be performed under neat conditions or with a solvent to facilitate the removal of water.

### **Experimental Protocol**

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indoline (1.0 eq).
- Reagent Addition: Add 85-90% aqueous formic acid (1.2–2.0 eq). For reactions not under neat conditions, toluene can be added as a solvent to facilitate water removal via a Dean-



Stark trap.

- Reaction Conditions: Heat the reaction mixture to 60-80°C and stir vigorously. If using a
  Dean-Stark trap with toluene, heat the mixture to reflux.[1]
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (indoline) is consumed (typically 4-9 hours).[1]
- Work-up:
  - Cool the reaction mixture to room temperature.
  - If a solvent was used, remove it under reduced pressure.
  - Quench the reaction mixture by carefully adding it to ice-cold water.
  - Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.
  - Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
  - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).
- Purification: Concentrate the organic phase under reduced pressure to yield the crude N-Formylindoline. The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography on silica gel if necessary.[1]

# Method 2: N-Formylation using Acetic Formic Anhydride (AFA)

Acetic formic anhydride (AFA) is a highly effective formylating agent that can be conveniently generated in situ from formic acid and acetic anhydride.[2][3][4] This method often proceeds under milder conditions and with shorter reaction times compared to using formic acid alone.

### **Experimental Protocol**

Preparation of Acetic Formic Anhydride (in situ):



- In a separate flask, cool an excess of formic acid (e.g., 3-5 eq) in an ice bath (0°C).
- Slowly add acetic anhydride (1.5-2.5 eq) to the cooled formic acid with continuous stirring.
   [3] Caution: The reaction is exothermic; maintain the temperature below 10°C.
- Allow the mixture to stir for 15-30 minutes at 0°C to ensure the complete formation of AFA.
   [3]
- Formylation Reaction:
  - In a separate reaction vessel, dissolve indoline (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
  - Cool the indoline solution to 0°C in an ice bath.
  - Slowly add the freshly prepared AFA solution to the indoline solution with stirring.
  - Allow the reaction to stir at 0°C and then gradually warm to room temperature.
- Monitoring: Monitor the reaction progress by TLC. The formylation is typically rapid, often completing in less than an hour.
- Work-up:
  - Once the reaction is complete, carefully quench the mixture by adding it to a cold, saturated solution of sodium bicarbonate.
  - Extract the product with ethyl acetate (3 x 50 mL).
  - o Combine the organic extracts, wash with water and then with brine.
  - Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).
- Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford pure N-Formylindoline.

### **Data Presentation**



The following table summarizes typical quantitative data for the N-formylation of secondary amines using the described methods, which are applicable to indoline.

Method	Formylating Agent	Typical Yield (%)	Reaction Time (h)	Temperatur e (°C)	Key Advantages
Direct Formylation	Formic Acid	85-98	4-9	60-110	Environmenta Ily friendly, inexpensive reagents, simple procedure.
Acetic Formic Anhydride	Formic Acid / Acetic Anhydride (in situ)	90-100	<1-2	0 - RT	High yields, mild conditions, short reaction times, high chemoselecti vity.[2][3]

# Mandatory Visualizations Chemical Reaction Scheme



N-Formylindoline Synthesis

N-Formylindoline

 $\rightarrow$ 

Formylating Agent (e.g., HCOOH or (HCO)<sub>2</sub>O/Ac<sub>2</sub>O)

+

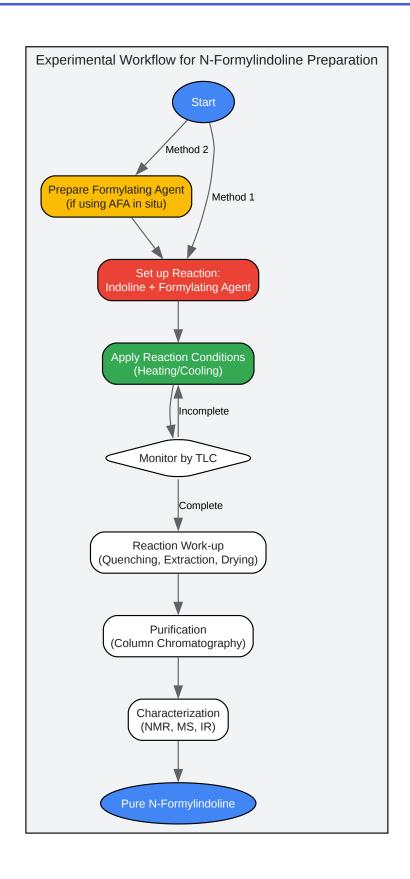
Indoline

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Caption: General reaction for the synthesis of **N-Formylindoline**.

## **Experimental Workflow Diagram**





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Caption: Step-by-step workflow for **N-Formylindoline** synthesis.



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